molecular formula C17H10FN3O2 B4570422 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B4570422
M. Wt: 307.28 g/mol
InChI Key: HRWYETNDRSQROE-UHFFFAOYSA-N
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Description

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a useful research compound. Its molecular formula is C17H10FN3O2 and its molecular weight is 307.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.07570473 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

The compound 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one falls under the broader category of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Specifically, the pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, exhibits a wide range of applicability. Recent studies highlight the utilization of hybrid catalysts for the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These synthetic pathways involve one-pot multicomponent reactions using diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, emphasizing the compound's role in advancing the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), represent a crucial class of compounds used in cancer treatment, impacting over 2 million cancer patients annually. The compound's structural similarity suggests a potential role in studying the metabolism, biodistribution, and incorporation of radioactive and stable isotopes for understanding the drug's mechanism in cancer therapy. Insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have been crucial in identifying new roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating anti-tumor activity. This highlights the potential relevance of this compound in contributing to the understanding and development of fluoropyrimidine-based therapies in personalized medicine (Gmeiner, 2020).

Properties

IUPAC Name

4-amino-2-(4-fluorophenyl)chromeno[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2/c18-10-7-5-9(6-8-10)16-20-14-11-3-1-2-4-12(11)23-17(22)13(14)15(19)21-16/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWYETNDRSQROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC=C(C=C4)F)N)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.